molecular formula C22H21ClO6 B188278 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate CAS No. 4148-90-7

2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No. B188278
CAS RN: 4148-90-7
M. Wt: 416.8 g/mol
InChI Key: HLNWRCORRNAZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate, also known as CPOE, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been shown to selectively inhibit the COX-2 isoform, which is overexpressed in inflamed tissues and is responsible for the production of prostaglandins that contribute to pain and inflammation.

Biochemical And Physiological Effects

2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and to attenuate the activation of inflammatory cells such as macrophages and neutrophils. 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has also been found to reduce the sensitivity of pain receptors and to inhibit the transmission of pain signals to the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is its potent anti-inflammatory and analgesic properties, which make it a valuable tool for studying the mechanisms of inflammation and pain. 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. Additionally, 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate may exhibit off-target effects that can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate. One area of research is the development of new derivatives of 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate with improved pharmacological properties, such as increased potency and selectivity. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate, which could lead to the development of new drugs for the treatment of chronic pain and inflammation-related disorders. Additionally, 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate could be used as a starting point for the development of new materials with unique properties, such as self-healing polymers and materials with tunable mechanical properties.

Synthesis Methods

The synthesis of 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves the reaction of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-ol with 2-(2-ethoxyethoxy)acetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux in an organic solvent such as toluene or xylene. The resulting product is then purified by column chromatography to obtain pure 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate.

Scientific Research Applications

2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammation-related disorders. In drug discovery, 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties. In material science, 2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been used as a building block for the synthesis of new polymers and materials with unique properties.

properties

CAS RN

4148-90-7

Product Name

2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Molecular Formula

C22H21ClO6

Molecular Weight

416.8 g/mol

IUPAC Name

2-ethoxyethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C22H21ClO6/c1-3-26-10-11-27-22(25)14(2)29-17-8-9-18-20(12-17)28-13-19(21(18)24)15-4-6-16(23)7-5-15/h4-9,12-14H,3,10-11H2,1-2H3

InChI Key

HLNWRCORRNAZPP-UHFFFAOYSA-N

SMILES

CCOCCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOCCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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